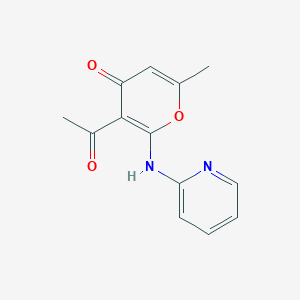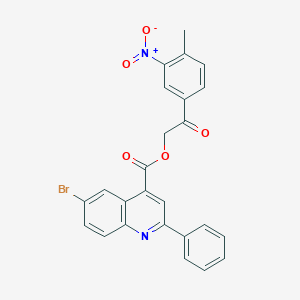
2-Hydroxy-3-methoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hidroxi-3-metoxicalcona es un derivado de la calcona, que pertenece a la clase de flavonoides de los compuestos fenólicos. Las calconas se caracterizan por su estructura de flavonoide de cadena abierta, que consta de dos anillos aromáticos unidos por un sistema carbonílico α,β-insaturado de tres carbonos. Este compuesto ha llamado la atención por sus potenciales actividades biológicas y aplicaciones en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 2-Hidroxi-3-metoxicalcona se puede sintetizar mediante la reacción de condensación de Claisen-Schmidt. Esto implica la reacción de 2-hidroxiacetofenona con 3-metoxibenzaldehído en presencia de una base como el hidróxido de sodio o el hidróxido de potasio . La reacción suele producirse en condiciones básicas, y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 2-Hidroxi-3-metoxicalcona no están bien documentados, el enfoque general implica ampliar la reacción de condensación de Claisen-Schmidt. Esto puede incluir la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Hidroxi-3-metoxicalcona experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede conducir a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el sistema carbonílico α,β-insaturado en cetonas o alcoholes saturados.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden producirse en los anillos aromáticos, introduciendo diversos sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Los halógenos, los agentes nitrantes y los agentes sulfonantes se utilizan comúnmente para las reacciones de sustitución.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos que se utilicen. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir cetonas o alcoholes saturados.
4. Aplicaciones de la investigación científica
Química: Sirve como precursor para la síntesis de otros derivados de la calcona y flavonoides.
Biología: El compuesto exhibe propiedades antimicrobianas, antioxidantes y antiinflamatorias.
Industria: Se utiliza en la síntesis de tintes, pigmentos y otras sustancias químicas industriales.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other chalcone derivatives and flavonoids.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Los efectos biológicos de 2-Hidroxi-3-metoxicalcona se atribuyen a su capacidad de interactuar con diversos objetivos moleculares y vías:
Actividad antioxidante: El compuesto puede eliminar los radicales libres y reducir el estrés oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como COX-1 y COX-2.
Actividad anticancerígena: El compuesto induce la apoptosis en las células cancerosas activando las vías de la caspasa y aumentando la expresión de proteínas proapoptóticas.
Comparación Con Compuestos Similares
2-Hidroxi-3-metoxicalcona se puede comparar con otros derivados de la calcona:
2-Hidroxi-4-metoxicalcona: Estructura similar pero con un patrón de sustitución diferente, lo que lleva a diversas actividades biológicas.
3-Metoxi-4,2',5'-trihidroxicalcona: Contiene grupos hidroxilo adicionales, lo que puede mejorar sus propiedades antioxidantes.
2',5'-Dihidroxi-4-metoxicalcona: Presenta diferentes actividades farmacológicas debido a la presencia de múltiples grupos hidroxilo.
Propiedades
Número CAS |
144100-21-0 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3/b11-10+ |
Clave InChI |
UIZYRMBJSZYZAK-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


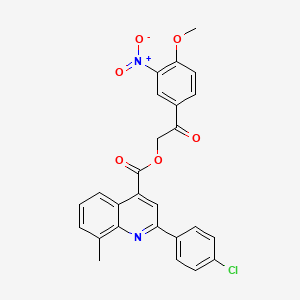


![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)
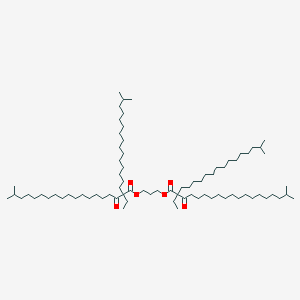
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
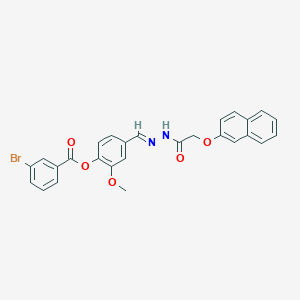
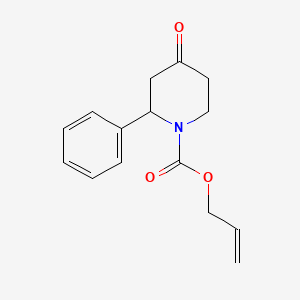

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)
